molecular formula C21H20ClN5O2S B2384229 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2-METHYLPIPERIDINE CAS No. 904580-80-9

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2-METHYLPIPERIDINE

Cat. No.: B2384229
CAS No.: 904580-80-9
M. Wt: 441.93
InChI Key: IXGBELJCALLGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2-METHYLPIPERIDINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with a phenylsulfonyl group and a methylpiperidinyl substituent

Preparation Methods

The synthesis of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2-METHYLPIPERIDINE typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Quinazoline Core Construction: The quinazoline core is often constructed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group is typically introduced through nucleophilic substitution reactions involving a suitable piperidine derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2-METHYLPIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2-METHYLPIPERIDINE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, such as enzymes and receptors.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2-METHYLPIPERIDINE can be compared with other similar compounds, such as:

    Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents, which may exhibit different biological activities and properties.

    Phenylsulfonyl Derivatives: Compounds with phenylsulfonyl groups attached to different core structures, which may have varying chemical reactivity and applications.

    Piperidine Derivatives: Compounds with piperidine rings and different substituents, which may be used in different therapeutic and industrial contexts.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-5-(2-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-14-7-5-6-12-26(14)19-17-13-15(22)10-11-18(17)27-20(23-19)21(24-25-27)30(28,29)16-8-3-2-4-9-16/h2-4,8-11,13-14H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGBELJCALLGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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